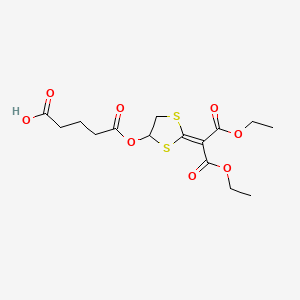
Pentanedioic acid, mono(2-(2-ethoxy-1-(ethoxycarbonyl)-2-oxoethylidene)-1,3-dithiolan-4-yl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanedioic acid, mono(2-(2-ethoxy-1-(ethoxycarbonyl)-2-oxoethylidene)-1,3-dithiolan-4-yl) ester is a complex organic compound with a unique structure that includes both ester and dithiolan functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanedioic acid, mono(2-(2-ethoxy-1-(ethoxycarbonyl)-2-oxoethylidene)-1,3-dithiolan-4-yl) ester typically involves multi-step organic reactions. One common method involves the reaction of pentanedioic acid with 2-ethoxy-1-(ethoxycarbonyl)-2-oxoethylidene-1,3-dithiolan in the presence of a coupling agent such as 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ) in an organic solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Pentanedioic acid, mono(2-(2-ethoxy-1-(ethoxycarbonyl)-2-oxoethylidene)-1,3-dithiolan-4-yl) ester can undergo various chemical reactions, including:
Oxidation: The ester and dithiolan groups can be oxidized under specific conditions.
Reduction: Reduction reactions can target the carbonyl groups within the compound.
Substitution: Nucleophilic substitution reactions can occur at the ester or dithiolan sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology
In biological research, pentanedioic acid, mono(2-(2-ethoxy-1-(ethoxycarbonyl)-2-oxoethylidene)-1,3-dithiolan-4-yl) ester can be used as a probe or reagent to study enzyme interactions and metabolic pathways.
Medicine
Industry
In industrial applications, it can be used in the synthesis of polymers, coatings, and other materials that require specific chemical functionalities .
Mechanism of Action
The mechanism of action of pentanedioic acid, mono(2-(2-ethoxy-1-(ethoxycarbonyl)-2-oxoethylidene)-1,3-dithiolan-4-yl) ester involves its interaction with molecular targets through its ester and dithiolan groups. These interactions can modulate enzyme activity, alter metabolic pathways, and affect cellular processes. The compound’s reactivity is influenced by the electronic and steric properties of its functional groups .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ): A coupling agent used in peptide synthesis.
Ethyl 1,2-dihydro-2-ethoxyquinoline-1-carboxylate: Another compound with similar functional groups and reactivity.
Uniqueness
Its structure allows for versatile chemical modifications and interactions, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
62052-52-2 |
|---|---|
Molecular Formula |
C15H20O8S2 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
5-[[2-(1,3-diethoxy-1,3-dioxopropan-2-ylidene)-1,3-dithiolan-4-yl]oxy]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H20O8S2/c1-3-21-13(19)12(14(20)22-4-2)15-24-8-11(25-15)23-10(18)7-5-6-9(16)17/h11H,3-8H2,1-2H3,(H,16,17) |
InChI Key |
QOTXWEFFEDKINU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C1SCC(S1)OC(=O)CCCC(=O)O)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















